molecular formula C12H9FN2O2 B13092510 6-(3-Amino-5-fluorophenyl)nicotinic acid

6-(3-Amino-5-fluorophenyl)nicotinic acid

Katalognummer: B13092510
Molekulargewicht: 232.21 g/mol
InChI-Schlüssel: CYTANLFOIMWQEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Amino-5-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H9FN2O2. It is a derivative of nicotinic acid, which is a precursor of vitamin B3 and an important coenzyme.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Amino-5-fluorophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Amino-5-fluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-(3-Amino-5-fluorophenyl)nicotinic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(3-Amino-5-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may act as a precursor for nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic pathways. These coenzymes are involved in electron transfer processes, which are essential for cellular energy production and various metabolic functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminonicotinic acid: A derivative of nicotinic acid with similar structural features.

    5-Fluoronicotinic acid: Another fluorinated derivative of nicotinic acid.

    3-Aminonicotinic acid: A compound with an amino group at a different position on the nicotinic acid ring.

Uniqueness

6-(3-Amino-5-fluorophenyl)nicotinic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H9FN2O2

Molekulargewicht

232.21 g/mol

IUPAC-Name

6-(3-amino-5-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,14H2,(H,16,17)

InChI-Schlüssel

CYTANLFOIMWQEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.